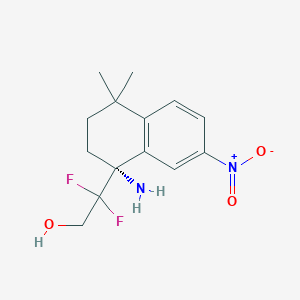![molecular formula C9H11N3O2S B13105990 2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13105990.png)
2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot synthesis approach. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions. The process starts with the cyclization of bis-(2,4,6-trichlorophenyl) malonate with 2-aminothiazole and 2-amionothiadiazole derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through microwave-assisted multi-component reactions. This green synthesis approach uses aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions .
化学反応の分析
Types of Reactions
2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The hydroxyl group at the 7th position can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound’s unique structure makes it suitable for developing new materials with specific properties.
作用機序
The mechanism of action of 2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as an AChE inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing its levels in the brain. This action helps in alleviating symptoms of neurodegenerative diseases .
類似化合物との比較
Similar Compounds
7-Hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one: Similar in structure but lacks the butyl group at the 2nd position.
5H-furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-one: Contains a furan ring fused to the thiadiazolo pyrimidine core.
6H-furo[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-8(7H)-one: Another derivative with a furan ring but different substitution pattern.
Uniqueness
The uniqueness of 2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
特性
分子式 |
C9H11N3O2S |
|---|---|
分子量 |
225.27 g/mol |
IUPAC名 |
2-butyl-7-hydroxy-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O2S/c1-2-3-4-7-11-12-8(14)5-6(13)10-9(12)15-7/h5,13H,2-4H2,1H3 |
InChIキー |
GCSZIEFAEVVTHW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NN2C(=O)C=C(N=C2S1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


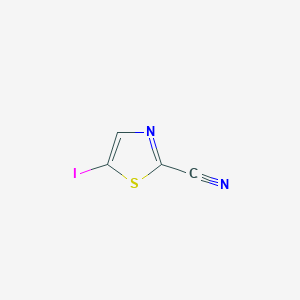
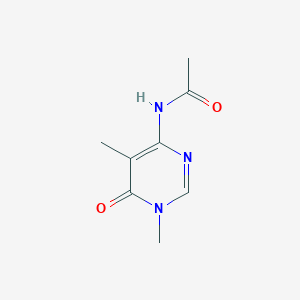
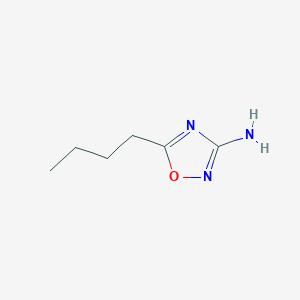
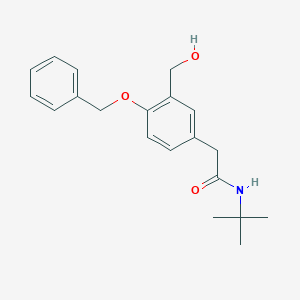

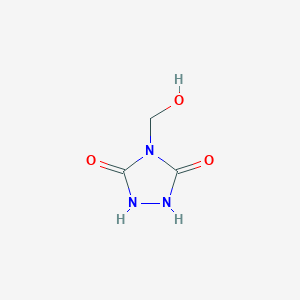
![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
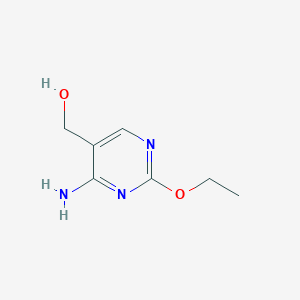
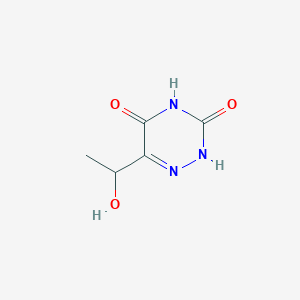

![3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid](/img/structure/B13105980.png)
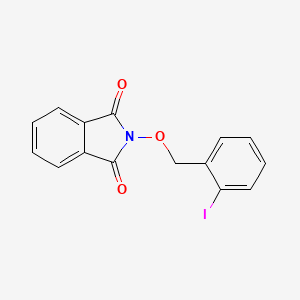
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
